molecular formula C5H10ClNO3 B3302870 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide CAS No. 919286-64-9

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide

Cat. No.: B3302870
CAS No.: 919286-64-9
M. Wt: 167.59 g/mol
InChI Key: AYFSYGFEOPUIFD-SCSAIBSYSA-N
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Description

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide is an organic compound with the molecular formula C5H10ClNO3 It is characterized by the presence of a chloroacetamide group attached to a dihydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide typically involves the reaction of chloroacetyl chloride with (2R)-2,3-dihydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred and monitored until the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dihydroxypropyl moiety may enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,3-dihydroxypropyl)acetamide: Similar structure but different stereochemistry.

    2-Chloro-N-(2,6-xylyl)acetamide: Used in the synthesis of lidocaine.

    2-Chloro-N-(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]acetamide: Different aromatic moiety.

Uniqueness

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological processes.

Properties

IUPAC Name

2-chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFSYGFEOPUIFD-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732499
Record name 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919286-64-9
Record name 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 25 grams (g.) (0.27 mole) of 3-amino-1,2-propanediol in 50 milliliter (ml.) methyl alcohol is added slowly to a solution of methyl chloroacetate, 33.0 g. (0.30 mole) in 50 ml. methyl alcohol at 5°-10° C. The solution is stirred for five hours at 5°-10° C. and is then allowed to stand in the cold for four days. The solution is then evaporated in vacuum to leave 43 g. of the desired product, a viscous oil, nD30 1.5148. (95% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

3-Amino-1,2-propanediol (16.8 g, 184 mmol) was dissolved in MeOH (90 mL) at RT and the solution was diluted with ACN (acetonitrile) (550 mL) TEA (30.5 mL, 219 mmol) was added and the reaction mixture was cooled to −10° C. Chloroacetyl chloride (22.2 g, 15.6 mL, 197 mmol) was added dropwise at −10° C. for 2 h under nitrogen atmosphere and further maintained at −10° C. for 1 h and the reaction mixture was allowed to RT and stirred overnight (15 h). The solvents were removed under vacuo. The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc) to afford the title compound (20 g) as a colorless oil m/z 168.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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